3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound integrates an oxazole and triazole moiety, which are significant in various biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 336.38 g/mol.
This compound is typically synthesized in laboratory settings and may be available from chemical suppliers specializing in screening compounds or custom synthesis. It is not widely reported in the literature, indicating that it may be a novel compound under investigation for specific biological activities.
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide belongs to the class of heterocyclic compounds. Heterocycles are characterized by rings containing at least one atom that is not carbon, such as nitrogen or oxygen. This compound specifically features an oxazole ring and a triazole ring, both of which are known for their diverse biological activities.
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves several key steps:
The reaction conditions must be optimized for each step to ensure high yields and purity. Common solvents include dimethylformamide or dichloromethane, and temperatures are typically maintained at room temperature or slightly elevated to facilitate reaction progress.
The molecular structure of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can be represented with various structural formulas:
Key Structural Features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.38 g/mol |
IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
SMILES | Cc(C(=O)N(C)C(=O)C)Nc1ncn(n1)c2cccs2 |
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and product purity.
The mechanism of action for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is not fully elucidated but can be inferred based on its structural characteristics:
The physical properties include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents |
Melting Point | Not well-defined yet |
Chemical properties include:
Property | Value |
---|---|
pKa | Not determined |
Stability | Stable under standard lab conditions |
3-(3,5-dimethyl-1,2-oxazol-4-y)-N-{[1-(thiophen-2-y)-1H - 1 , 2 , 3 - triazol - 4 - yl]methyl}propanamide has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4